3-(Azidomethyl)phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

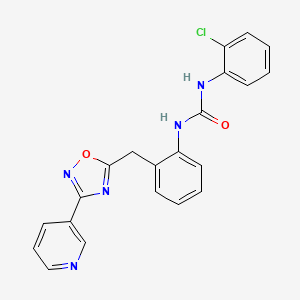

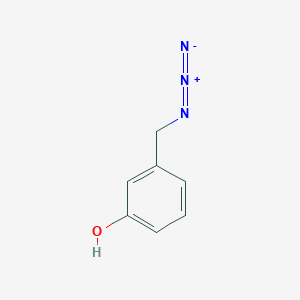

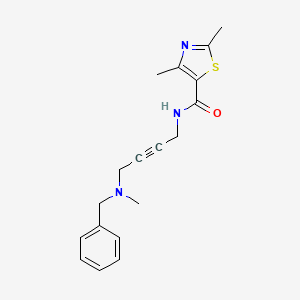

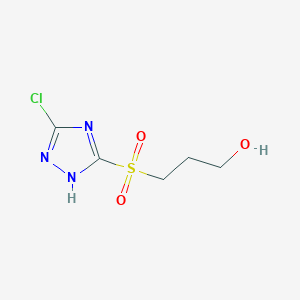

“3-(Azidomethyl)phenol” is a phenolic compound with an azide group attached to the methyl group on the third carbon of the phenol . The molecular formula of this compound is C7H7N3O and it has a molecular weight of 149.15 .

Synthesis Analysis

The synthesis of azide-modified compounds like “3-(Azidomethyl)phenol” often involves the use of azide-modified nucleosides as building blocks . These nucleosides can be prepared through a two-step process involving the reaction of PPh3 with CBr4, followed by the reaction of the resulting product with NaN3 .

Molecular Structure Analysis

The molecular structure of “3-(Azidomethyl)phenol” consists of a phenol moiety and an azidomethyl group . The phenol moiety is a benzene ring with a hydroxyl group attached, while the azidomethyl group consists of a methyl group with an azide (N3) group attached .

Chemical Reactions Analysis

Phenolic compounds like “3-(Azidomethyl)phenol” can undergo various chemical reactions. For instance, they can participate in the formation of cyclohexadienones through dearomatization reactions . They can also react with other compounds through their azide groups, as seen in the use of azides in the synthesis of various heterocycles .

Physical And Chemical Properties Analysis

Phenolic compounds like “3-(Azidomethyl)phenol” have certain chemical properties that contribute to their biological activities. For instance, their acidity and the formation of radicals are directly linked to their antioxidant properties .

科学的研究の応用

Protection of Phenols : The azidomethylene group, related to 3-(Azidomethyl)phenol, is used to protect phenols in various chemical environments. This protection is crucial as it allows the synthesis of unstable phenolic compounds under mild conditions (Loubinoux, Tabbache, Gerardin, & Miazimbakana, 1988).

Bioactive Material Synthesis : In the field of applied science, particularly in the development of therapeutic agents, 3-(Azidomethyl)phenol derivatives are used. For instance, chlorogenic acid, a phenolic compound, is embedded in silica matrices to create organic-inorganic hybrid materials with significant bioactivity and antioxidant potential (Catauro & Pacifico, 2017).

Pharmacological Research : Studies on compounds like chlorogenic acid, which are structurally related to 3-(Azidomethyl)phenol, reveal their varied pharmacological roles, including antioxidant, antibacterial, and neuroprotective effects (Naveed et al., 2018).

Catalysis and Chemical Reactions : Research on substituted phenols, like 3-(Azidomethyl)phenol, contributes to understanding bond dissociation energies and acidity, which are vital in organic chemistry and industrial applications (Chandra & Uchimaru, 2002).

Antioxidant Properties and Health Effects : Phenolic compounds, including derivatives of 3-(Azidomethyl)phenol, are known for their antioxidant properties and potential health benefits, making them critical in food science and nutrition (Shahidi & Ambigaipalan, 2015).

Magnetic Properties in Chemistry : Studies on azido-bridged complexes involving phenol derivatives demonstrate interesting magnetic properties, contributing to advances in material science (Banerjee et al., 2008).

Environmental Applications : 3-(Azidomethyl)phenol-related compounds are utilized in environmental applications such as sensing and removing phenolic wastes, highlighting their role in environmental protection and sustainability (Mayorga-Martinez et al., 2014).

作用機序

Target of Action

It’s known that phenolic compounds, such as phenol, have a wide range of targets including some fungi, viruses, and are slowly effective against spores . They are used as antiseptics and disinfectants . The azide group in 3-(Azidomethyl)phenol could potentially interact with various biological targets, but specific interactions would need further investigation .

Mode of Action

Phenolic compounds are known to interfere with bacterial cell wall synthesis, dna replication, or enzyme production . The azide group can participate in various reactions, such as cycloadditions, which could potentially interfere with biological processes .

Biochemical Pathways

Phenolic compounds are mainly biosynthesized by the shikimic acid pathway in plants . The biosynthesis of hydroxybenzoic acids, hydroxycinnamic acids, its aldehydes, alcohols, and esters, coumarins, phenylethanoids, flavonoids, anthocyanidins, proanthocyanidins, tannins, lignans, and glycosides are presented . The azide group in 3-(Azidomethyl)phenol could potentially affect these pathways, but specific effects would need further investigation.

Pharmacokinetics

It’s known that the small size of the azido label in similar compounds makes them efficient substrates for certain enzymes . This could potentially impact the bioavailability of 3-(Azidomethyl)phenol, but further studies are needed to confirm this.

Result of Action

Phenolic compounds are known to have antimicrobial properties . The azide group could potentially participate in various reactions, leading to a variety of effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of phenolic compounds. For instance, plant phenolics have a large influence on the end product in the agro-industrial and food sectors, exhibiting either positive or negative effects during food processing and thereby affecting the quality and economic worth of food and medicinal items . The azide group in 3-(Azidomethyl)phenol could potentially be influenced by environmental factors, but further studies are needed to confirm this.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(azidomethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c8-10-9-5-6-2-1-3-7(11)4-6/h1-4,11H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNSOPDGCCPNWRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(Aminomethyl)pyridin-2-yl]-tetrahydropyrimidin-2(1H)-one dihydrochloride](/img/structure/B2374130.png)

![3-butyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2374134.png)

![N-(2-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2374138.png)

![5-amino-1-[2-(2-ethylanilino)-2-oxoethyl]-N-(2-ethylphenyl)triazole-4-carboxamide](/img/structure/B2374140.png)

![2-(methylthio)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2374146.png)